molecular formula C5H5BrN4 B15330153 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B15330153
M. Wt: 201.02 g/mol
InChI Key: ADKOTIUUDBFMBY-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with amino, bromo, methyl, and nitrile groups, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole-5-carboxamide with a nitrile source in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes steps such as halogenation, amination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets. The nitrile group can also engage in interactions with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

5-Amino-4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: can be compared with other similar compounds such as:

  • 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile
  • 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
  • 5-Amino-1H-pyrazole-4-carbonitrile

These compounds share similar structural features but differ in their substitution patterns, which can influence their reactivity and applications. The presence of the methyl group in This compound adds to its uniqueness by providing additional sites for chemical modification .

Properties

Molecular Formula

C5H5BrN4

Molecular Weight

201.02 g/mol

IUPAC Name

5-amino-4-bromo-1-methylpyrazole-3-carbonitrile

InChI

InChI=1S/C5H5BrN4/c1-10-5(8)4(6)3(2-7)9-10/h8H2,1H3

InChI Key

ADKOTIUUDBFMBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C#N)Br)N

Origin of Product

United States

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